molecular formula C14H17NO3 B1270000 (-)-cis-2-Benzamidocyclohexanecarboxylic Acid CAS No. 26693-55-0

(-)-cis-2-Benzamidocyclohexanecarboxylic Acid

Cat. No. B1270000
CAS RN: 26693-55-0
M. Wt: 247.29 g/mol
InChI Key: PUANNVQABXUYKU-NEPJUHHUSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that can provide insights into the synthesis of (-)-cis-2-Benzamidocyclohexanecarboxylic Acid. For example, studies on the selective functionalization of saturated C-H bonds with metalloporphyrin catalysts highlight innovative approaches to molecular synthesis, including hydroxylation, amination, and carbenoid insertion, which could be relevant for synthesizing benzamidocyclohexanecarboxylic acid derivatives (Che et al., 2011)(Che et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their reactivity and physical properties. Advanced spectroscopic techniques, including high-resolution magnetic resonance imaging, are often employed to elucidate the conformation of products derived from similar synthetic routes (Issac & Tierney, 1996)(Issac & Tierney, 1996).

Chemical Reactions and Properties

Reactions involving benzamides and carboxylic acid groups can lead to a diverse range of products, depending on the reactants and conditions used. For instance, reactions of binucleophiles with cyclic anhydrides of dicarboxylic acids are a method of heterocyclic compounds synthesis, potentially relevant to the synthesis of benzamidocyclohexanecarboxylic acid derivatives (Skoryna et al., 2023)(Skoryna et al., 2023).

Physical Properties Analysis

The physical properties of benzamides and cyclohexanecarboxylic acids, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Research on related compounds provides a foundation for predicting and analyzing these properties in (-)-cis-2-Benzamidocyclohexanecarboxylic Acid.

Chemical Properties Analysis

The chemical behavior, including reactivity towards various reagents, stability, and degradation pathways, is pivotal for understanding the potential applications of (-)-cis-2-Benzamidocyclohexanecarboxylic Acid. Studies on conjugated linolenic acids and their bioactivities offer insights into the biological activity of structurally similar compounds, suggesting potential areas of application for (-)-cis-2-Benzamidocyclohexanecarboxylic Acid derivatives (Yuan et al., 2014)(Yuan et al., 2014).

Scientific Research Applications

Stereochemistry and Structural Analysis

  • (-)-cis-2-Benzamidocyclohexanecarboxylic acid has been utilized in stereochemical studies, particularly in determining the absolute configurations of certain compounds. For instance, its enantiomers were identified as (1R,2S)-(–) and (1S,2R)-(+), which were then converted into various other chemical structures, such as octahydroquinazoline sulphates and decahydroquinazoline acetate. This demonstrates its role in understanding and manipulating molecular configurations (Armarego & Kobayashi, 1970).

Catalysis and Chirality Control

  • This compound has been integral in the field of catalysis, particularly in asymmetric synthesis. It was used to synthesize optically active 1,3-aminoalcohols, which were then applied in asymmetric diethylzinc addition to aromatic aldehydes. This process demonstrated the control of enantioselectivity and stereochemistry in chemical reactions, influenced by the substituents of the cis-derivatives (Wang, Kodama, Hirose, Zhang, 2010).

Synthesis of Chiral 1,3-Diamines

  • In another study, chiral 1,3-diamines derived from (-)-cis-2-benzamidocyclohexanecarboxylic acid were synthesized. These diamines were then used as ligands in Cu-catalyzed asymmetric Henry reactions, again emphasizing the role of this compound in producing chiral molecules with high enantioselectivity and yields (Kodama, Sugawara, Hirose, 2011).

Optical Resolution

  • (-)-cis-2-Benzamidocyclohexanecarboxylic acid has also been utilized in the optical resolution of α-ethylbenzylamine. This application highlights its use in separating enantiomers, which is essential in various fields including pharmaceuticals (Nohira, Yoshida, Osada, Terunuma, 1988).

Radiopharmaceuticals Preparation

  • An improved synthesis method involving (-)-cis-2-benzamidocyclohexanecarboxylic acid was used for preparing radiopharmaceuticals. This showcases its potential in medical imaging and diagnostics, particularly in the development of gallium radiopharmaceuticals (Bowen, Planalp, Brechbiel, 1996).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include information on how to handle and store the compound safely.


Future Directions

This involves discussing potential future research directions. It may include ideas for new synthetic routes, applications of the compound, or studies to further understand its properties or mechanism of action.


properties

IUPAC Name

(1R,2S)-2-benzamidocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16)(H,17,18)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUANNVQABXUYKU-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-cis-2-Benzamidocyclohexanecarboxylic Acid

CAS RN

26693-55-0
Record name (-)-cis-2-Benzamidocyclohexanecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
K Kodama, K Sugawara, T Hirose - Chemistry–A European …, 2011 - Wiley Online Library
… In this study, 13 different chiral 1,3-diamines were synthesized from (−)-cis-2-benzamidocyclohexanecarboxylic acid. They were successfully applied as ligands in the Cu-catalyzed …
K Kodama, K Maruyama, T Hirose - Tetrahedron, 2022 - Elsevier
… Herein, chiral 1,3-aminosquaramide organocatalysts have been developed from enantiomeric cis-2-benzamidocyclohexanecarboxylic acid for the asymmetric Michael addition reaction …
Number of citations: 2 www.sciencedirect.com
WLF Armarego, T Kobayashi - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
… cis-2-Benzamidocyclohexanecarboxylic acid was resolved and the absolute configurations of the enantiomers were shown to be (1R,2S)-(-)t and (IS,2R)-(+). These were converted into …
Number of citations: 23 pubs.rsc.org
WH Wang, XB Wang, K Kodama, T Hirose, GY Zhang - Tetrahedron, 2010 - Elsevier
… Two chiral ammonium ionic liquids 1a and 1b have been newly synthesized from commercially available (+)-cis-2-benzamidocyclohexanecarboxylic acid. These CILs have been …
Number of citations: 49 www.sciencedirect.com
D Xu, K Prasad, O Repič, TJ Blacklock - Tetrahedron: Asymmetry, 1997 - Elsevier
… of cis-2-benzamidocyclohexanecarboxylic acid or cis-2-aminocyclohexanecarboxylate, 5 3) Michael …
Number of citations: 53 www.sciencedirect.com
T Hirose, K Sugawara, K Kodama - The Journal of Organic …, 2011 - ACS Publications
… Twenty chiral 1,3-amino sulfonamides of two classes (2a–i and 3a–k) have been prepared from (−)-cis-2-benzamidocyclohexanecarboxylic acid (1) and studied as ligands for catalytic …
Number of citations: 53 pubs.acs.org
H Nohira, M Nohira, S Yoshida, A Osada… - Bulletin of the Chemical …, 1988 - journal.csj.jp
… (±)-α-Ethylbenzylamine ((±)-1) was efficiently resolved into a pair of enantiomers by fractional crystallization as its cis-2-benzamidocyclohexanecarboxylic acid (2) salt. Moreover, it was …
Number of citations: 13 www.journal.csj.jp
S Negi, M Matsukura, M Mizuno, K Miyake… - Synthesis, 1996 - thieme-connect.com
Reduction of 1-(4-chloro-2-pyridyl)-2-(2-pyridyl) ethanone oxime (3) using zinc in trifluoroacetic acid gave the corresponding racemic pyridylethylamine 4 in excellent yield without …
Number of citations: 53 www.thieme-connect.com
Y Suzuki - Mini-reviews in organic chemistry, 2018 - ingentaconnect.com
… Catalyst 47 was synthesized from commercially available (+)-cis-2-benzamidocyclohexanecarboxylic acid and N-protected proline. Chiral ammonium ionic liquid 47b with a longer alkyl …
Number of citations: 17 www.ingentaconnect.com
J Cho, S Nayab, JK Lee, JH Jeong, H Lee - Inorganic Chemistry …, 2022 - Elsevier
Copper(II) complexes based on two diastereopure camphor-derived iminomethylpyridine ligands were resolved and structurally characterised by single-crystal X-ray diffraction. Each …
Number of citations: 0 www.sciencedirect.com

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